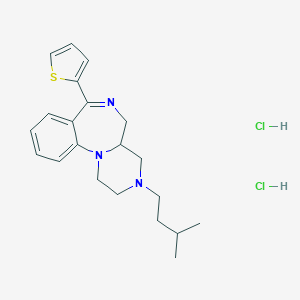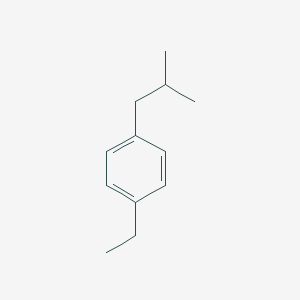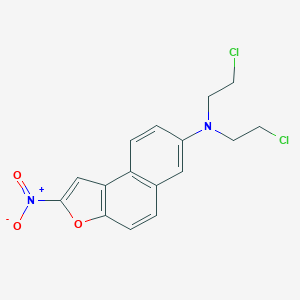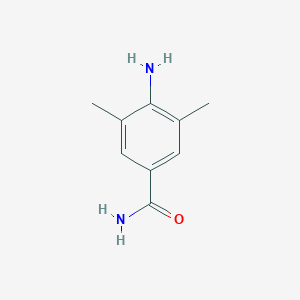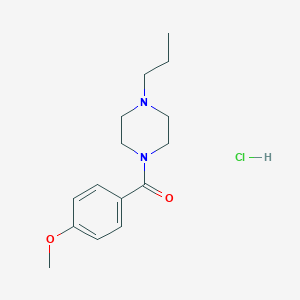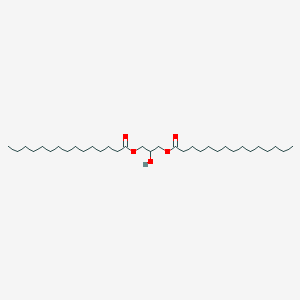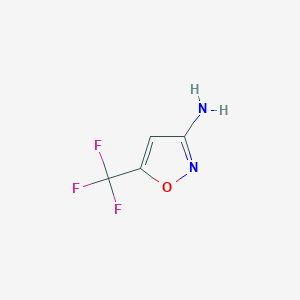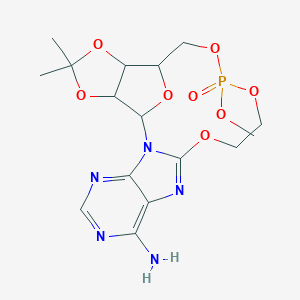![molecular formula C28H21ClN4O B025424 N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide CAS No. 107469-97-6](/img/structure/B25424.png)
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide, also known as CPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPT belongs to the family of benzotriazoles, which are known for their diverse biological activities. In
Mécanisme D'action
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I, which is involved in DNA replication and transcription. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide also inhibits the activity of protein kinase C, which is involved in cell signaling and growth. These mechanisms of action make N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to have anti-viral properties and has been studied for its potential use in the treatment of HIV.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. One area of research is the development of new drugs based on the structure of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. Researchers are also studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in combination with other drugs to increase its effectiveness. Finally, researchers are studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in nanotechnology applications, such as drug delivery systems.
Méthodes De Synthèse
The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide involves the reaction of 2-chloro-1,3,7-triphenyl-1H-benzotriazole with benzylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been used in the development of new drugs for the treatment of cancer, HIV, and other diseases. It has also been used as a tool in biochemical and physiological studies.
Propriétés
Numéro CAS |
107469-97-6 |
|---|---|
Formule moléculaire |
C28H21ClN4O |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C28H21ClN4O/c29-21-15-16-23-22(17-21)27(19-9-3-1-4-10-19)33-25-14-8-7-13-24(25)32-26(31-23)18-30-28(34)20-11-5-2-6-12-20/h1-17,33H,18H2,(H,30,34) |
Clé InChI |
ARACPQDSPBAOHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl |
Synonymes |
BENZAMIDE, N-((2-CHLORO-13-PHENYL-5H-DIBENZO(d,h)(1,3,6)TRIAZONIN-6-YL )METHYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

